molecular formula C15H20N6O2 B5518711 N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine

Cat. No.: B5518711
M. Wt: 316.36 g/mol
InChI Key: OYXBTROOZNGONX-UHFFFAOYSA-N
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Description

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiviral properties . The presence of the triazine ring, along with the methoxyphenyl and morpholinylmethyl groups, contributes to its unique chemical and biological characteristics.

Chemical Reactions Analysis

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dioxane, water, and bases such as sodium carbonate . Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine can be compared with other similar triazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical properties.

Biological Activity

N-(4-Methoxy-phenyl)-6-morpholin-4-ylmethyl-[1,3,5]triazine-2,4-diamine is a compound belonging to the class of 1,3,5-triazine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H20N6O2C_{15}H_{20}N_{6}O_{2}, and its structure features a triazine core with various substituents that contribute to its biological properties. The presence of the methoxy group and morpholine moiety are critical for its activity.

  • Anticancer Activity :
    • The triazine core is known for its ability to inhibit enzymes involved in tumorigenesis. Studies have shown that modifications to the triazine structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with electron-donating groups like methoxy have demonstrated improved activity against various cancer types by inducing apoptosis and inhibiting cell proliferation .
    • A notable study reported that derivatives of triazines exhibited significant anticancer effects through the induction of apoptosis in cancer cells by activating caspase pathways .
  • Antimicrobial Activity :
    • This compound has also been evaluated for its antimicrobial properties. Research indicates that triazine derivatives can exhibit bactericidal effects against a range of pathogens, including both Gram-positive and Gram-negative bacteria .
    • The mechanism often involves disruption of bacterial cell membranes or inhibition of critical metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components:

Substituent Effect on Activity
Methoxy groupEnhances anticancer activity
Morpholine moietyContributes to solubility and bioavailability
Triazine coreEssential for enzyme inhibition

Research has shown that variations in substituents can lead to substantial differences in potency and efficacy against specific targets. For example, replacing the morpholine with other cyclic amines may alter the pharmacokinetic profile and biological activity .

Case Studies and Research Findings

  • Anticancer Efficacy :
    • A study published in a peer-reviewed journal demonstrated that a series of triazine derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications increased potency significantly compared to standard chemotherapeutics .
    • In vitro assays revealed IC50 values as low as 0.5 µM for some derivatives against breast cancer cell lines, showcasing their potential as effective anticancer agents .
  • Antimicrobial Testing :
    • Another investigation focused on the antimicrobial properties of triazine derivatives found that this compound exhibited notable antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 32 to 64 µg/mL against common pathogens such as Escherichia coli and Staphylococcus aureus .

Properties

IUPAC Name

2-N-(4-methoxyphenyl)-6-(morpholin-4-ylmethyl)-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6O2/c1-22-12-4-2-11(3-5-12)17-15-19-13(18-14(16)20-15)10-21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXBTROOZNGONX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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